N-Acryloyl-2-phenylalanine

Description

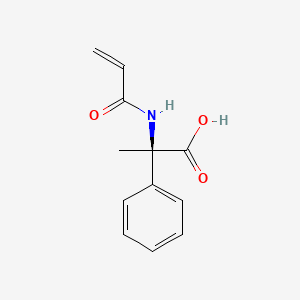

N-Acryloyl-2-phenylalanine is a specialized chemical compound derived from the essential amino acid phenylalanine. evitachem.com It is classified as an acrylamide (B121943) derivative and an amino acid derivative, featuring an acryloyl group attached to the nitrogen of the phenylalanine backbone. evitachem.comnih.gov This structure provides a reactive vinyl group for polymerization, making it a valuable monomer in the synthesis of functional polymers. evitachem.com Its synthesis is typically achieved through an acylation reaction between phenylalanine and acryloyl chloride, often in the presence of a base. evitachem.combeilstein-journals.orgrsc.org The resulting polymers and copolymers are the subject of extensive research for applications in biomedicine and materials science. evitachem.com

Structure

3D Structure

Properties

CAS No. |

111818-57-6 |

|---|---|

Molecular Formula |

C12H13NO3 |

Synonyms |

Benzeneacetic acid, -alpha--methyl--alpha--[(1-oxo-2-propenyl)amino]- (9CI) |

Origin of Product |

United States |

Synthetic Strategies and Optimization for N Acryloyl 2 Phenylalanine

Precursor Selection and Derivatization Routes

The primary and most direct synthetic route to N-Acryloyl-2-phenylalanine involves the use of two key precursors: L-phenylalanine and an acryloylating agent , most commonly acryloyl chloride .

L-phenylalanine is a natural and readily available amino acid, making it a cost-effective and logical starting material. Its inherent chirality is a significant advantage, as it allows for the synthesis of chiral polymers with specific optical or biological properties. The presence of a primary amine group on the α-carbon provides a reactive site for acylation, while the carboxylic acid and benzyl (B1604629) side chain offer opportunities for further functionalization or influence the properties of the resulting monomer and polymers.

Acryloyl chloride is a highly reactive acyl halide, which facilitates an efficient N-acylation of the amino acid. The acryloyl group is a key functional moiety, as its vinyl group is susceptible to polymerization, enabling the incorporation of the phenylalanine residue into polymer chains.

Acryloylation Mechanisms and Reaction Conditions

The most prevalent mechanism for the synthesis of this compound is the Schotten-Baumann reaction . This reaction involves the acylation of the primary amine of phenylalanine with acryloyl chloride in the presence of a base.

The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the phenylalanine amine group performs a nucleophilic attack on the electrophilic carbonyl carbon of acryloyl chloride.

This results in the formation of a tetrahedral intermediate.

The base in the reaction mixture abstracts a proton from the positively charged nitrogen atom.

The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond of this compound.

The choice of base is crucial for the success of the reaction. It serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. Common bases include aqueous sodium hydroxide (B78521) and organic amines like triethylamine.

Reaction conditions such as solvent, temperature, and stoichiometry are critical for optimizing the yield and purity of the final product. The reaction is often carried out in a biphasic system with an organic solvent like dichloromethane (B109758) or chloroform (B151607) and an aqueous basic solution. Low temperatures, typically in an ice bath, are employed to control the exothermic reaction and minimize side reactions, such as the polymerization of acryloyl chloride.

| Precursors | Solvent | Base | Temperature | Yield | Reference |

| L-phenylalanine, Acryloyl chloride | Chloroform | Triethylamine | Ice bath | Not specified | nih.gov |

| D/L-phenylalanine, Acryloyl chloride | Not specified | Not specified | Not specified | 81.75% | researchgate.net |

Purification Methodologies for Monomer Purity

Achieving high purity of this compound is essential for its successful polymerization and the performance of the resulting polymers. Impurities can act as chain terminators or alter the polymer's properties. Several methodologies are employed for the purification of the crude product.

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. For N-acryloyl amino acids, recrystallization from solvent mixtures like ethanol-water can yield a pure crystalline product.

Chromatography , particularly column chromatography, can be used to separate the desired product from unreacted starting materials and byproducts. This method is often employed when recrystallization is not sufficient to achieve the desired level of purity.

The purity of the final product is typically assessed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the monomer by separating it from any impurities. A single, sharp peak is indicative of a high-purity compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of this compound and to detect any structural impurities.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide and carboxylic acid groups.

| Purification Method | Solvent/Mobile Phase | Purity Assessment | Reference |

| Recrystallization | Ethanol-water | Not specified | google.com |

| Extraction | Ethyl acetate | Solidification of oil | google.com |

| Filtration | Aqueous acid | Crystalline solid | google.com |

| HPLC | Water:Methanol (B129727) gradient | Chromatographic resolution >2 | rsc.orgrsc.org |

Green Chemistry Principles in Monomer Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of less hazardous reagents, and the development of more sustainable synthetic routes.

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The atom economy for the synthesis of this compound from L-phenylalanine and acryloyl chloride can be calculated as follows:

Molecular weight of this compound (C₁₂H₁₃NO₃) = 219.24 g/mol

Molecular weight of L-phenylalanine (C₉H₁₁NO₂) = 165.19 g/mol

Molecular weight of Acryloyl chloride (C₃H₃ClO) = 90.51 g/mol

Molecular weight of Triethylamine (C₆H₁₅N) = 101.19 g/mol (as a common base)

The atom economy is calculated as: (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100% (219.24) / (165.19 + 90.51 + 101.19) x 100% = 61.4%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct (triethylamine hydrochloride), indicating room for improvement in terms of atom economy.

Enzymatic synthesis presents a promising green alternative to traditional chemical methods. Enzymes can operate under mild conditions (aqueous solutions, neutral pH, and ambient temperature), often with high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. For instance, the use of enzymes like papain for the synthesis of N-acryloyl-terminated oligopeptides has been explored. While not a direct synthesis of the monomer, this approach demonstrates the potential of biocatalysis in this area. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the synthesis of phenylalanine and its derivatives, which could be a first step in a chemoenzymatic route to this compound.

The selection of greener solvents is another key aspect. While chlorinated solvents like dichloromethane and chloroform are effective, their environmental and health impacts are a concern. Exploring alternative, more benign solvents is an active area of research in green chemistry.

By focusing on these principles, the synthesis of this compound can be made more sustainable, reducing waste and minimizing the use of hazardous materials.

Polymerization Methodologies and Kinetic Studies of N Acryloyl 2 Phenylalanine

Free Radical Polymerization of N-Acryloyl-2-phenylalanine

Conventional free radical polymerization is a fundamental method for polymerizing vinyl monomers. The process is typically initiated by the decomposition of a radical initiator, followed by propagation, chain transfer, and termination steps. uvebtech.comyoutube.com

Homopolymerization: Kinetics and Mechanistic Insights

Mechanistically, the process begins with the generation of free radicals from an initiator like 2,2'-azobis(isobutyronitrile) (AIBN). These radicals then add to the double bond of the this compound monomer, initiating the polymer chain. sci-hub.se The chain grows through the sequential addition of monomer units. Termination of the growing polymer chains can occur through combination or disproportionation. uvebtech.com The study of these kinetics provides insights into the reaction mechanism and allows for the prediction of polymer properties such as molecular weight and molecular weight distribution. cmu.edu

Copolymerization with Vinyl and Acrylic Monomers: Reactivity Ratios and Sequence Control

Copolymerization of this compound with other vinyl and acrylic monomers allows for the synthesis of polymers with tailored properties. The composition and sequence distribution of the resulting copolymer are determined by the reactivity ratios of the comonomers. nist.gov Reactivity ratios, denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. tue.nl

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. researchgate.netsigmaaldrich.com These methods are particularly valuable for the synthesis of well-defined polymers from functional monomers like this compound. rsc.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: Agent Selection and Control Parameters

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers by selecting an appropriate chain transfer agent (CTA). researchgate.net For the polymerization of N-acryloyl-L-phenylalanine (A-Phe-OH) and its methyl ester derivative (A-Phe-OMe), various CTAs have been investigated. sci-hub.seresearchgate.net The choice of the Z and R groups on the RAFT agent (ZC(=S)SR) is crucial for achieving good control over the polymerization. mdpi.com

Studies have compared different CTAs, such as benzyl (B1604629) dithiobenzoate and benzyl 1-pyrrolecarbodithioate, for the polymerization of N-acryloyl-L-phenylalanine methyl ester. sci-hub.se The dithiocarbamate-type RAFT agents have been found to be efficient for the direct polymerization of N-acryloyl-L-phenylalanine, which contains a carboxylic acid group, without the need for protecting chemistry. researchgate.net

Several parameters influence the control of the polymerization, including the choice of solvent, temperature, and the molar ratio of CTA to initiator. researchgate.net For example, the RAFT polymerization of A-Phe-OMe in dioxane at 60 °C showed good control, evidenced by a linear relationship between molecular weight and conversion, and the formation of polymers with narrow polydispersity. sci-hub.se The use of methanol (B129727) as a solvent has also been successful for the direct polymerization of the unprotected amino acid-based monomer. rsc.orgresearchgate.net Well-controlled RAFT polymerization of this compound allows for the synthesis of polymers with predictable molecular weights, ranging from 6,500 to 54,400 g/mol , and low polydispersities (typically between 1.23 and 1.27). researchgate.net

| Chain Transfer Agent (CTA) | Initiator | Solvent | Resulting Mn (g/mol) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Benzyl 1-pyrrolecarbodithioate | 2,2'-Azobis(isobutyronitrile) | Methanol | 6,500 - 54,400 | 1.23 - 1.27 | researchgate.net |

Photoinduced Electron/Energy Transfer RAFT (PET-RAFT) Approaches

Photoinduced Electron/Energy Transfer RAFT (PET-RAFT) polymerization has emerged as a powerful technique that utilizes visible light to initiate and control the polymerization process. nih.govornl.gov This method is particularly advantageous as it can be conducted under mild conditions and is tolerant to oxygen, making it more cytocompatible than traditional UV-initiated polymerizations. nih.gov

PET-RAFT has been successfully employed for the polymerization of various N-acryloyl amino acid monomers, including those with unprotected carboxylic acid groups, to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org The versatility of this approach is demonstrated by the investigation of different solvents, RAFT agents, and photocatalysts. rsc.org For instance, zinc tetraphenylporphyrin (B126558) (ZnTPP) has been used as a photocatalyst in PET-RAFT polymerizations conducted in dimethyl sulfoxide (B87167) (DMSO). nih.gov This technique provides a facile route to synthesizing a variety of well-defined homopolymers and diblock copolymers based on amino acids. rsc.org

Stereospecific Polymerization and Chiroptical Control in Polymer Architecture

The presence of a chiral center in the phenylalanine moiety of this compound offers the potential for creating polymers with specific stereochemistry and chiroptical properties. researchgate.net The incorporation of chirality into the polymer backbone can lead to the formation of secondary structures, such as helices, which are of great interest for applications in chiral recognition and catalysis. researchgate.net

RAFT polymerization has been shown to produce poly(A-Phe-OMe) with enhanced isotacticity, particularly when conducted in the presence of a Lewis acid catalyst like Y(OTf)3. sci-hub.seresearchgate.net The stereochemistry of the resulting polymer can significantly influence its properties.

Influence of Polymerization Media and Conditions on Polymer Structure

The architecture of polymers derived from this compound is significantly dictated by the polymerization medium and the specific conditions under which the reaction is conducted. These factors, including the choice of solvent, temperature, initiator, and, in controlled polymerization techniques, the chain transfer agent, collectively influence key structural characteristics such as molecular weight, molecular weight distribution (polydispersity), and tacticity.

The solvent plays a crucial role in radical polymerization, affecting the reaction kinetics and the conformation of the growing polymer chain. flinders.edu.au For the polymerization of this compound and its derivatives, various solvents have been successfully employed, with the choice depending on the specific polymerization technique and the desired polymer characteristics.

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, solvent selection is critical for achieving well-defined polymers. rsc.org For instance, the RAFT polymerization of N-acryloyl-L-phenylalanine (A-Phe-OH), which contains a carboxylic acid group, has been effectively controlled in methanol. researchgate.net The use of methanol as the polymerization medium, in conjunction with a dithiocarbamate-type RAFT agent, facilitated the synthesis of poly(A-Phe-OH) with relatively narrow molecular weight distributions (polydispersity indices between 1.23 and 1.27). researchgate.net Similarly, photoinduced RAFT polymerization of N-acryloyl amino acids, including phenylalanine derivatives with unprotected acid groups, proceeds efficiently in methanol, yielding polymers with controlled molecular weights and low polydispersity (Mw/Mn < 1.20). rsc.org

For the methyl ester derivative, N-acryloyl-L-phenylalanine methyl ester (A-Phe-OMe), successful RAFT polymerizations have been reported in dioxane at 60 °C, methanol at 45 °C, and a methanol-toluene mixture at 60 °C, all of which produced polymers with narrow molecular weight distributions. acs.orgresearchgate.net Conventional free radical polymerization has also been carried out in solvents like dimethylformamide (DMF). researchgate.net

The reaction temperature is another critical parameter that influences the polymerization rate and the final polymer structure. Studies on the RAFT polymerization of this compound derivatives have explored various temperatures to achieve optimal control over the process. researchgate.net For example, controlled polymerization of the methyl ester derivative has been achieved at temperatures ranging from 45 °C to 60 °C depending on the solvent system. acs.orgresearchgate.net In contrast, conventional radical polymerization has been performed at higher temperatures, such as 80 °C. researchgate.net

Beyond solvent and temperature, other conditions significantly impact the polymer structure. The choice of initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or azobis(cyclohexanecarbonitrile) (ABCN), is fundamental to initiating the polymerization process. researchgate.netresearchgate.net In controlled polymerization methods like RAFT, the selection of the Chain Transfer Agent (CTA) and the molar ratio of monomer to CTA are paramount for controlling the molecular weight of the resulting polymer. researchgate.netacs.org

Furthermore, altering the polymerization medium from a simple solution to an emulsion system can fundamentally change the final product's structure from linear polymer chains to nanoparticles. The synthesis of poly(N-acryloyl-L-phenylalanine) nanoparticles involves dissolving the monomer in an oil phase like toluene, using a free radical initiator, and adding a cross-linking agent such as divinylbenzene. rsc.org This approach, conducted in an emulsion, leads to the formation of cross-linked, mechanically stable polymeric particles rather than soluble, linear polymers. rsc.org

The following table summarizes various polymerization conditions reported for this compound and its methyl ester, highlighting the influence of the medium on the resulting polymer characteristics.

| Monomer | Polymerization Method | Solvent | Temperature (°C) | Initiator / CTA | Resulting Polymer Characteristics |

| N-acryloyl-L-phenylalanine (A-Phe-OH) | RAFT | Methanol | Not specified | AIBN / Dithiocarbamate CTA | Controlled molecular weight (6,500-54,400 g/mol ), narrow polydispersity (1.23-1.27) researchgate.net |

| N-acryloyl amino acids | PET-RAFT | Methanol | Not specified | Photocatalyst / RAFT agent | Controlled molecular weights, narrow molecular weight distributions (Mw/Mn < 1.20) rsc.org |

| N-acryloyl-L-phenylalanine methyl ester (A-Phe-OMe) | RAFT | Dioxane | 60 | Dithioester CTA | Controlled polymerization, narrow polydispersity products acs.orgresearchgate.net |

| N-acryloyl-L-phenylalanine methyl ester (A-Phe-OMe) | RAFT | Methanol | 45 | Dithioester CTA | Polymers with narrow molecular weight distributions acs.orgresearchgate.net |

| N-acryloyl-L-phenylalanine methyl ester (A-Phe-OMe) | RAFT | Methanol-Toluene | 60 | Dithioester CTA | Polymers with narrow molecular weight distributions acs.orgresearchgate.net |

| N-acryloyl-(D/L)-phenylalanine (A-D/L-Phe) | Conventional Radical | Dimethylformamide (DMF) | 80 | Azobis(cyclohexanecarbonitrile) (ABCN) | Copolymers with amino acid and urea (B33335) groups in the side chains researchgate.net |

| N-acryloyl-L-phenylalanine methyl ester | Emulsion Polymerization | Toluene / Water | Not specified | AIBN / Divinylbenzene (cross-linker) | Cross-linked polymeric nanoparticles (20-30 nm) rsc.org |

Advanced Characterization Techniques for N Acryloyl 2 Phenylalanine Monomers and Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Acryloyl-2-phenylalanine monomers and the microstructural analysis of their corresponding polymers. evitachem.comresearchgate.netrsc.org

1D NMR (¹H and ¹³C): For the monomer, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. The synthesis of N-Acryloyl-L-phenylalanine is confirmed by characteristic signals for the vinyl protons of the acryloyl group, the amide proton, and the protons of the phenylalanine residue. rsc.org Specific chemical shifts observed in DMSO-d₆ are detailed in the table below. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constants (J in Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 8.43 | d, J = 8 Hz | -NH (Amide Proton) |

| 7.24 | m | -C₆H₅ (Aromatic Protons) | |

| 6.27 | q, J = 17, 10 Hz | -CH=CH₂ (Vinyl Proton) | |

| 6.07 | dd, J = 17, 2 Hz | -CH=CH₂ (Vinyl Proton, trans) | |

| 5.57 | dd, J = 10, 2 Hz | -CH=CH₂ (Vinyl Proton, cis) | |

| 4.51 | ddd, J = 10, 8, 5 Hz | α-CH (Methine Proton) | |

| 3.09, 2.89 | dd, J = 14, 5 Hz; dd, J = 14, 10 Hz | β-CH₂ (Methylene Protons) | |

| ¹³C NMR | 172.92 | - | -COOH (Carboxylic Acid Carbon) |

| 164.43 | - | -C(O)NH- (Amide Carbonyl) | |

| 137.59 | - | Aromatic C (Quaternary) | |

| 131.24 | - | -CH=CH₂ (Vinyl Carbon) | |

| 129.01, 128.17, 126.40 | - | Aromatic CH | |

| 125.69 | - | -CH=CH₂ (Vinyl Carbon) | |

| 53.52 | - | α-CH | |

| 36.73 | - | β-CH₂ |

2D NMR: For complex polymer and copolymer systems, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netiupac.org These methods resolve overlapping signals in 1D spectra and establish connectivity between protons (COSY) or between protons and carbons (HSQC, HMBC). researchgate.netiupac.org This is crucial for confirming copolymer composition and determining the stereochemical structure (tacticity) of the polymer backbone, which influences the material's properties. researchgate.netiupac.org

Solid-State NMR: While solution-state NMR is used for soluble polymers, solid-state NMR provides insights into the structure, dynamics, and phase morphology of insoluble or cross-linked poly(this compound) materials. It can differentiate between crystalline and amorphous regions and characterize molecular motions in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying functional groups and monitoring the polymerization process of this compound. rsc.orgrsc.org

FTIR Spectroscopy: FTIR is highly sensitive to polar functional groups. The spectrum of the monomer shows characteristic absorption bands for the carboxylic acid, amide, and vinyl groups. Upon polymerization, the disappearance of bands associated with the C=C double bond (around 1630 cm⁻¹ and 940 cm⁻¹) and the appearance of a saturated aliphatic C-H stretching signal from the polymer backbone confirm the reaction's success. researchgate.netrsc.org

| Wavenumber (cm⁻¹) | Assignment | Molecule |

|---|---|---|

| ~3385 | O-H / N-H stretching | Monomer/Copolymer |

| ~3339 | Secondary amino group (N-H) | Polymer |

| 2924, 2854 | -C-H stretching (aliphatic) | Polymer |

| 1712 | C=O stretching of -COOH | Monomer |

| 1651 | Amide I (C=O stretching) | Monomer |

| 1596, 940 | –C=C– stretching/bending | Monomer |

| 1536 | Amide II (N-H bending) | Monomer |

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, providing strong signals for non-polar, symmetric bonds. It is particularly useful for analyzing the C=C bonds of the acryloyl group and the aromatic ring of the phenylalanine moiety. The technique can also be used to study the conformational order and intermolecular interactions, such as hydrogen bonding, within the polymer matrix. icm.edu.pl

Mass Spectrometry (MS and MALDI-TOF) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of the this compound monomer and to analyze the structure and distribution of the resulting polymers. evitachem.comrsc.org

MS for Monomers: Techniques like Electrospray Ionization (ESI-MS) are used to obtain the exact mass of the monomer, confirming its elemental composition. Fragmentation analysis provides further structural verification by identifying characteristic pieces of the molecule. rsc.org For N-Acryloyl-L-phenylalanine, ESI-MS reveals key fragments that correspond to the loss of specific functional groups. rsc.org

| m/z Ion | Assignment |

|---|---|

| 242 | [M+Na]⁺ (Sodium Adduct) |

| 220 | [M+H]⁺ (Protonated Molecule) |

| 202 | [M-OH]⁺ (Loss of Hydroxyl) |

| 174 | [M-CO₂H]⁺ (Loss of Carboxylic Acid) |

MALDI-TOF for Polymers: For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the technique of choice. researchgate.netmdpi.com It allows for the determination of the molecular weight distribution of the polymer chains. MALDI-TOF spectra show a series of peaks, each corresponding to a polymer chain of a different length, allowing for the calculation of average molecular weights (Mn, Mw) and the polydispersity index (Đ). nih.gov Furthermore, the analysis of the mass of the repeating unit and the end groups can confirm the fidelity of the polymerization and identify any side reactions. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotation) for Chirality Assessment

Chiroptical techniques are essential for assessing the stereochemistry of this compound and its polymers, as the chirality of the phenylalanine unit is critical to its function in biomimetic and self-assembling systems. rsc.orgrsc.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For the monomer, the CD spectrum provides a characteristic fingerprint of its chiral center. In polymers, CD is a powerful tool for investigating the formation of chiral secondary structures, such as helical conformations. evitachem.com The presence of Cotton effects in the CD spectra of copolymers indicates that the chiral monomer units induce a higher-order, ordered structure in the polymer chain, a phenomenon known as chiral amplification. evitachem.com

Chromatographic Methods for Molecular Weight Distribution and Purity (GPC/SEC, HPLC)

Chromatographic techniques are vital for both purifying the monomer and characterizing the resulting polymer population.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized this compound monomer. evitachem.comrsc.org By using an appropriate stationary phase and mobile phase, impurities from the synthesis, such as unreacted starting materials or byproducts, can be separated and quantified, ensuring the monomer is suitable for polymerization.

Gel Permeation/Size Exclusion Chromatography (GPC/SEC): GPC/SEC is the primary technique for analyzing the molecular weight distribution of poly(this compound). researchgate.netazom.com The polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. resolvemass.ca This size-based separation allows for the determination of key parameters that define the polymer's properties: pharmaceutical-business-review.compolyanalytik.com

Number-average molecular weight (Mₙ): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI or Đ): The ratio of Mₒ/Mₙ, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly uniform (monodisperse) polymer.

Thermal Analysis Techniques (DSC, TGA) for Phase Transition Behavior

Thermal analysis techniques characterize the behavior of this compound polymers in response to temperature changes, providing information on their thermal stability and phase transitions. rsc.orgrsc.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For amorphous or semi-crystalline polymers, DSC is used to determine the glass transition temperature (T₉), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. scu.ac.ir Specific copolymers of N-acryloyl-phenylalanine have been shown to have T₉ values around 113.2°C and 118.5°C, which confirms the homogeneity of the copolymers. researchgate.net DSC can also identify melting (Tₘ) and crystallization (T꜀) temperatures in crystalline polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the polymer. The resulting data shows the onset temperature of decomposition and the degradation profile, which are critical for defining the processing and application limits of the material.

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| DSC | Glass Transition (T₉) | ~113-119 °C for copolymers, indicates transition from glassy to rubbery state. researchgate.net |

| DSC | Melting (Tₘ) / Crystallization (T꜀) | Identifies phase transitions for crystalline domains. |

| TGA | Decomposition Temperature (Tₔ) | Indicates the onset of thermal degradation and material stability. |

Microscopy Techniques for Morphological Investigation of Self-Assembled Structures (SEM, AFM, HRTEM, FESEM)

High-resolution microscopy techniques are crucial for visualizing the nanoscale and microscale morphologies formed by the self-assembly of this compound-based polymers. The inherent properties of the phenylalanine side chain can drive the formation of ordered structures. iupac.orgresearchgate.net

Transmission Electron Microscopy (HRTEM): High-Resolution Transmission Electron Microscopy provides detailed internal structural information at the nanoscale. It has been used to reveal the formation of self-assembled straight fibril structures and hollow nanotubes in related phenylalanine-based systems. nih.govnih.gov

Atomic Force Microscopy (AFM): AFM is a powerful technique that can visualize surfaces at the sub-nanometer scale. Unlike electron microscopy, AFM can be performed in situ in liquid environments, allowing for the direct observation of the self-assembly process in real-time. rsc.org Studies on a related N-acryloyl-diphenylalanine polymer have used in-situ AFM to monitor the time-dependent formation of fibers and complex fractal structures from polymer chains. rsc.org This provides a deeper understanding of the assembly mechanisms, including the transformation of spherical aggregates into fibers and the influence of polymer-substrate interactions. rsc.org

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique widely employed for determining the size distribution profile of small particles and polymers in suspension. The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. azonano.com This method is particularly valuable for characterizing the hydrodynamic size and aggregation state of this compound-based polymers and nanoparticles in aqueous environments.

Detailed research has utilized DLS to assess the colloidal stability and self-assembly characteristics of these materials. For instance, studies on poly(N-acryloyl-L-phenylalanine) nanoparticles (Phe NPs) have employed DLS to measure their average hydrodynamic diameter and monitor their stability over time. In one study, the average hydrodynamic diameter of Phe NPs was determined to be 119 nm when measured in phosphate-buffered saline (PBS) at a physiological pH of 7.4. rsc.org The stability of these nanoparticles was confirmed by performing DLS measurements at intervals of 0, 24, and 72 hours, which showed consistent size distributions, indicating good colloidal stability. rsc.orgresearchgate.net

The composition of copolymers containing this compound derivatives has a significant impact on their hydrodynamic size and aggregation behavior. A study on copolymers of poly(N-acryloylglycine) and poly(N-acryloyl-L-phenylalanine methyl ester) [p(NAG-co-NAPA)] demonstrated that an increasing concentration of the N-acryloyl-L-phenylalanine methyl ester (NAPA) monomer resulted in a corresponding increase in the hydrodynamic size of the resulting nanoparticles. rsc.org This is attributed to the presence of the bulky phenyl ring in the NAPA monomer.

Aggregation behavior is another critical parameter assessed by DLS. The same study on p(NAG-co-NAPA) copolymers observed different aggregation states depending on the monomer ratio. rsc.org Nanoparticles with a lower NAPA concentration tended to agglomerate, whereas those with intermediate concentrations were monodispersed. rsc.org At the highest NAPA concentration, the nanoparticles formed a distinct chain-like structure. rsc.org The self-assembling properties of block copolymers incorporating phenylalanine have also been investigated using DLS, highlighting the technique's utility in understanding complex macromolecular structures in solution. researchgate.net

Below are data tables summarizing DLS findings from various research studies on this compound-based nanoparticles.

Table 1: Hydrodynamic Size of Poly(N-acryloyl-L-phenylalanine) Nanoparticles (Phe NPs)

| Polymer System | Precursor | Medium | pH | Average Hydrodynamic Diameter (nm) | Reference |

|---|---|---|---|---|---|

| Phe NPs | N-Acryloyl-L-phenylalanine | PBS | 7.4 | 119 | rsc.org |

| Phe NPs | N-Acryloyl-L-phenylalanine methyl ester | Not Specified | Not Specified | 20-30 | rsc.orgrsc.orgnih.gov |

Table 2: Influence of N-Acryloyl-L-phenylalanine Methyl Ester (NAPA) Concentration on Copolymer Hydrodynamic Size and Aggregation

| Copolymer Series | NAPA Content | Hydrodynamic Size Trend | Observed Aggregation Behavior | Reference |

|---|---|---|---|---|

| p(NAG-co-NAPA) | Increasing | Increases with NAPA concentration | Low NAPA: Agglomerated Mid NAPA: Monodispersed High NAPA: Chain-like structure | rsc.org |

These findings underscore the importance of DLS as a fundamental characterization tool, providing crucial insights into the size, stability, and solution behavior of polymers derived from this compound.

Theoretical and Computational Studies of N Acryloyl 2 Phenylalanine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and predict the reactivity of N-Acryloyl-2-phenylalanine. These ab initio methods provide a foundational understanding of the molecule's behavior by analyzing its electron distribution, molecular orbitals, and excited states.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, which is particularly relevant for the acryloyl group's participation in polymerization reactions. The calculations can also map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Table 1: Representative Quantum Chemical Calculation Methods and Their Applications

| Computational Method | Calculated Properties | Relevance to this compound |

|---|---|---|

| CASSCF/CASPT2 | Electronic transition energies, oscillator strengths, excited states. nih.gov | Interpretation of UV absorption spectra and understanding photochemical properties. |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electrostatic potential. nih.gov | Prediction of reactivity, stable conformations, and sites for polymerization. |

| Coupled-Cluster (CCSD) | Accurate ground-state molecular geometries. nih.gov | Provides a precise structural baseline for further electronic calculations. |

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. For this compound systems, MD simulations provide invaluable insights into the dynamic processes of polymerization and the subsequent self-assembly of polymer chains or monomers into ordered nanostructures. nih.gov

Simulations of related phenylalanine and diphenylalanine systems have demonstrated that these molecules can self-assemble into highly ordered structures like nanotubes and planar sheets. nih.govmdpi.com These processes are driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking (often in a "T-shaped" configuration) between the aromatic phenyl rings. nih.gov MD simulations can track the formation of these interactions, revealing the step-by-step mechanism of aggregation from disordered monomers to complex architectures. nih.govrsc.org

In the context of polymerization, MD simulations can model the radical polymerization process initiated from the acryloyl group. These simulations can help predict the resulting polymer chain lengths, tacticity, and conformational behavior in different solvent environments. mdpi.com Some advanced simulation techniques, described as "controlled molecular dynamics" or a "molecular dynamics manipulator," use external force fields to guide the assembly process, which can efficiently model the formation of specific target structures like helical nanotubes from linear chains. nih.gov

Table 2: Typical Parameters in Molecular Dynamics Simulations of Phenylalanine-based Systems

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system based on atomic positions. |

| Water Model | TIP3P, SPC/E | Explicitly simulates the aqueous environment, crucial for hydrophobic interactions. |

| Time Step | 1.0 - 2.0 fs eie.gr | The integration time step for calculating particle motion. |

| Ensemble | NVT (Canonical), NPT (Isothermal-isobaric) | Controls thermodynamic variables like temperature and pressure during the simulation. |

| Long-Range Electrostatics | Particle-Mesh Ewald (PME) eie.gr | Accurately calculates long-range electrostatic interactions in a periodic system. |

| Simulation Duration | Nanoseconds (ns) to Microseconds (µs) eie.gr | The total time simulated, which must be long enough to observe the process of interest. |

Conformational Analysis of Monomers and Oligomers

The functionality of this compound and its polymers is intrinsically linked to their three-dimensional structure. Conformational analysis involves identifying the stable spatial arrangements (conformers) of the molecule and the energy barriers between them. This is crucial as the molecule possesses significant flexibility due to rotational freedom around its single bonds.

For the monomer, key rotational bonds exist between the phenyl group and the backbone, as well as within the N-acryloyl group. Computational methods, particularly Density Functional Theory (DFT), can be used to perform a potential energy surface scan by systematically rotating these bonds to find the lowest-energy (most stable) conformations. nih.gov

For oligomers (short polymer chains), the conformational landscape becomes significantly more complex. Computational studies on related oligomers, such as o-phenylenes, have shown that they can adopt predictable three-dimensional arrangements, including stacked helical conformations. nih.gov It is hypothesized that oligomers of this compound could exhibit similar behavior, where the phenyl side chains arrange themselves to maximize favorable π-π interactions while minimizing steric hindrance. These preferred conformations can be predicted computationally and then validated by comparing calculated properties, such as NMR chemical shifts, with experimental data. nih.gov

Prediction of Structure-Property Relationships

A primary goal of computational studies is to establish clear relationships between a molecule's structure and its macroscopic properties. This is often achieved through Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use calculated molecular descriptors to predict the properties of new, unsynthesized materials, accelerating the discovery process. nih.gov

For this compound, descriptors can be calculated that quantify its size, shape, and electronic characteristics. These are then used to build a mathematical model that correlates the descriptors with an observed property. For example, the hydrophobic nature of the phenyl side chain is a key structural feature. QSPR models could predict how incorporating this monomer into a copolymer affects properties like water absorption. Indeed, copolymers with phenylalanine-containing monomers have been shown to exhibit significantly lower water absorption compared to analogs. evitachem.com

Furthermore, computational models can predict the biological activity of polymers derived from this compound. Studies on poly(N-acryl amino acids) have found that structural features like a lipophilic character and the presence of a carboxylic acid group are essential for certain biological activities. nih.gov By calculating descriptors that represent these features, QSPR models can screen virtual libraries of related polymers to identify candidates with potentially high activity, such as for inhibiting specific enzymes. nih.gov

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies

| Descriptor Type | Example Descriptor | Relevance to this compound Properties |

|---|---|---|

| Hydrophobic | LogP (Partition Coefficient) | Relates to the molecule's ability to engage in hydrophobic interactions and influence properties like water resistance. |

| Electronic | Partial Atomic Charges, HOMO/LUMO Energies | Describes the potential for electrostatic interactions, hydrogen bonding, and chemical reactivity. |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching in the molecule and its polymers. |

| Steric | Molar Refractivity, Molecular Volume | Relates to how the molecule and its side chains fit into a given space, influencing polymer packing and interactions. |

Advanced Material Science Applications of N Acryloyl 2 Phenylalanine Derived Polymers Non Biological/non Clinical Focus

Design of Chiral Materials for Enantioselective Separation and Recognition

The chiral nature of N-Acryloyl-2-phenylalanine is a key feature that is being exploited in the development of materials for enantioselective processes. The stereospecific structure of the monomer can be transferred to the polymer, creating a chiral environment that can differentiate between enantiomers.

Copolymers incorporating this compound can form stereoselective architectures, such as helical conformations. This has been observed in poly((S)-N-acryloylphenylalanine-co-stilbene derivatives), which exhibit Cotton effects in their circular dichroism (CD) spectra, confirming the presence of a chiral arrangement. evitachem.com Such materials have potential as sensors capable of distinguishing between D and L amino acids. evitachem.com

A notable application is in enantioselective crystallization. Spherical chiral Janus polymeric particles have been fabricated using N-acryloyl-l/d-Phe methyl ester beads. nih.govacs.org These particles, when used as selective chiral nuclei during crystallization, can reduce the formation energy of one enantiomer over the other, leading to an enantiomeric excess. nih.govacs.org In a model system for racemic crystallization of alanine, these particles induced a d-Ala enantiomeric excess of approximately 11%. nih.gov The magnetic properties imparted by a permalloy coating on these Janus particles also allow for their easy separation and recovery. nih.govacs.org

The effectiveness of these chiral polymers in enantioselective separation is influenced by the polymer's morphology and the specific chiral functionalities. Further enhancements in enantiomeric excess may be achieved by exploring different N-acryloyl-amino acid beads and optimizing crystallization conditions like temperature and supersaturation levels. nih.gov

Stimuli-Responsive Polymer Systems: Mechanisms of pH and Temperature Responsiveness in Materials

Polymers and hydrogels derived from this compound exhibit sensitivity to environmental stimuli, particularly pH and temperature. acs.orgresearchgate.net This responsiveness is attributed to the functional groups present in the monomer unit.

The carboxylic acid group of the phenylalanine residue, with a pKa around 4-5, is central to the pH-responsive behavior. evitachem.com In aqueous media, the protonation and deprotonation of this group in response to pH changes alter the polymer's solubility and conformation. At pH values above the pKa, the carboxyl groups are ionized (COO-), leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. Below the pKa, the carboxyl groups are protonated (COOH), which can lead to the formation of hydrogen bonds between neighboring groups and a collapse of the polymer network. acs.org This transition is often sharp and can result in a distinct volume phase transition in hydrogels. acs.org The hydrophobic interactions between the phenyl side chains also play a crucial role in this process. acs.org

When copolymerized with monomers like N-isopropylacrylamide (NIPAAm), the resulting polymers also exhibit temperature responsiveness. acs.orggoogle.com Poly(N-isopropylacrylamide) (pNIPAAm) is well-known for its lower critical solution temperature (LCST) of around 32°C in water. sigmaaldrich.comrsc.org Below the LCST, the polymer is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates. rsc.org The incorporation of this compound into pNIPAAm can modulate this LCST. The LCST of these copolymers is dependent on the pH of the medium. For instance, at pH 4.0, the LCST of NIPAAm copolymers with N-acryloyl-L-phenylalanine decreases, while at pH 7.4, it increases with a higher content of the comonomer. google.com This dual responsiveness allows for fine-tuning of the material's properties for specific applications.

The mechanism of temperature responsiveness is driven by changes in entropy associated with the release of hydrophobically-bound water molecules. google.com The presence of the hydrophobic phenyl groups from the this compound units can enhance these hydrophobic interactions, influencing the coil-to-globule transition temperature. acs.org

Table 1: Stimuli-Responsive Behavior of this compound Derived Polymers

| Polymer System | Stimulus | Observed Response | Underlying Mechanism |

| Poly(N-acryloyl-l-phenylalanine) | pH | Abrupt drop in basicity constants and enthalpy change at a degree of protonation of 0.5. acs.org | Formation of hydrogen bonds between protonated and ionized neighboring COO- groups, enhanced by hydrophobic interactions of aromatic side chains. acs.org |

| Poly(N-acryloyl-l-phenylalanine) Hydrogel | pH | Strong pH-dependent volume phase-transition. acs.org | Protonation/deprotonation of the carboxylic acid group leading to changes in electrostatic repulsion and swelling. acs.org |

| Copolymer of N-isopropylacrylamide and N-acryloyl-L-phenylalanine | Temperature and pH | LCST decreases at pH 4.0 and increases at pH 7.4 with increasing N-acryloyl-L-phenylalanine content. google.com | Interplay between the temperature-induced hydrophobic collapse of pNIPAAm and the pH-dependent ionization of the phenylalanine residue. google.com |

Supramolecular Assembly and Nanostructure Formation

Polymers derived from this compound have a strong tendency to self-assemble into a variety of ordered nanostructures. This behavior is driven by a combination of interactions, including the hydrophobic nature of the phenyl group and the potential for hydrogen bonding.

Depending on the specific polymer architecture and the surrounding environment, these polymers can form structures such as nanoparticles, hollow core nanocapsules, and potentially micelles, nanoribbons, and fibers. rsc.orgresearchgate.net For example, polymeric nanoparticles with sizes ranging from 20-30 nm have been synthesized from N-acryloyl-L-phenylalanine methyl ester. rsc.org Additionally, hollow core nanocapsules with an average size of 100-150 nm have been prepared using a mini-emulsion technique with poly-N-acryloyl L-phenylalanine methyl ester. researchgate.netrsc.org The formation of these structures is a result of the amphiphilic character that can arise in copolymers, or through the controlled precipitation of the homopolymer.

While direct evidence for the formation of micelles, nanoribbons, and fibers from this compound homopolymers is an area of ongoing research, the self-assembly of phenylalanine-containing peptides into such structures is well-documented. nih.govupc.edu This suggests a high potential for polymers with phenylalanine side chains to form similar hierarchical structures under appropriate conditions.

The self-assembly of this compound derived polymers is a finely balanced process governed by several factors. The choice of solvent is critical, as it mediates the interactions between the polymer chains. A change in solvent polarity can significantly impact the solubility of the polymer and the strength of hydrophobic interactions, thereby influencing the resulting morphology of the self-assembled structures.

Non-covalent interactions are the primary driving forces behind the formation of these supramolecular architectures. rsc.orgnih.gov These include:

Hydrophobic interactions: The phenyl side chains are hydrophobic and tend to aggregate in aqueous environments to minimize their contact with water. This is a major driver for the formation of collapsed structures and the core of micelles. acs.org

π-π stacking: The aromatic phenyl rings can interact through π-π stacking, which contributes to the stability and ordering of the assembled structures. rsc.org

Hydrogen bonding: The amide group in the polymer backbone and the carboxylic acid group in the side chain are capable of forming hydrogen bonds, which play a crucial role in defining the secondary structure and directing the self-assembly process. acs.org

Electrostatic interactions: At appropriate pH values, the carboxylic acid groups can be ionized, leading to electrostatic repulsion or attraction, which can be used to control the aggregation and disaggregation of the polymer chains. acs.org

By carefully controlling these factors, it is possible to direct the self-assembly of this compound derived polymers into a variety of well-defined nanostructures with tailored properties.

Functional Polymers for Selective Sorption and Metal Ion Sensing

Molecular imprinting is a technique that can be used to create polymers with high selectivity for a target molecule. While research on this compound in this specific context is emerging, studies on similar systems, such as L-phenylalanine imprinted polymers, have demonstrated the feasibility of this approach. stuba.skmdpi.com These imprinted polymers can exhibit enantioselectivity for the recognition of phenylalanine enantiomers. stuba.sk

The carboxylic acid group can also participate in metal-coordination crosslinks with ions such as Fe³⁺ and Al³⁺, which can be utilized for the development of sensors. evitachem.com The binding of a metal ion can induce a change in the polymer's conformation or electronic properties, which can be detected through various analytical techniques. For instance, copolymers of this compound have been investigated for their potential in fluorescent sensing. researchgate.net The modification of these copolymers with fluorescein-isothiocyanate has led to the development of materials that can be used for pH measurements. researchgate.net

Furthermore, the development of N-methacryloyl-(l)-phenylalanine-containing electrodes has shown promise for the electrochemical detection of dopamine, indicating the potential of these polymers in creating selective sensors for important analytes. mdpi.com

Table 2: Applications in Selective Sorption and Sensing

| Polymer System | Target Analyte | Application | Principle of Operation |

| L-phenylalanine imprinted polymer | L- and D-phenylalanine | Enantioselective sorption stuba.sk | Creation of specific recognition sites in the polymer matrix that are complementary to the template molecule. stuba.sk |

| Fluorescein-modified poly(A-L-Phe-co-L-MABU-F) | H⁺/OH⁻ (pH) | Fluorescent pH sensing researchgate.net | pH-induced changes in the fluorescence of the attached dye molecule. researchgate.net |

| N-methacryloyl-(l)-phenylalanine-containing electrode | Dopamine | Electrochemical sensing mdpi.com | Molecular recognition of dopamine at the electrode surface, leading to a measurable electrical signal. mdpi.com |

Development of Polymeric Scaffolds and Matrices for Non-Medical Engineering Applications

The ability of this compound derived polymers to form structured materials, including hydrogels and porous scaffolds, opens up possibilities for their use in various non-medical engineering fields. These materials can serve as matrices for the controlled release of active compounds or as structural supports in specialized applications.

The stimuli-responsive nature of these polymers is particularly advantageous for creating "smart" scaffolds that can change their properties in response to environmental cues. For example, a pH-responsive hydrogel could be used in an industrial process where the release of a sequestered chemical is triggered by a change in the acidity of the medium.

While much of the research on scaffolds from these materials is focused on biomedical applications, the underlying principles of their design and fabrication are transferable to other engineering disciplines. For instance, these polymers could be used to create scaffolds for the immobilization of enzymes in bioreactors, where the chiral environment of the polymer could influence the stereoselectivity of the enzymatic reactions. The mechanical properties of these scaffolds can be tailored by controlling the degree of cross-linking and the copolymer composition.

The development of composite materials is another promising area. Incorporating this compound based polymers into other matrices can enhance their properties. For example, grafting these polymers onto surfaces can modify their hydrophobicity and create functional coatings. The ability to form ordered structures through self-assembly can also be used to template the growth of other materials, leading to the creation of novel composite nanostructures with unique optical or electronic properties.

Polymer Brushes and Surface Modification in Advanced Materials

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density to force the chains to stretch away from the surface. This structure is highly effective for modifying the surface properties of materials. Polymers derived from this compound are valuable in this context due to their ability to introduce hydrophobicity, aromaticity, and chirality to a substrate.

The fabrication of polymer brushes from this compound can be achieved through two primary strategies: "grafting-from" and "grafting-to". In the "grafting-from" approach, initiator molecules are immobilized on the substrate surface, from which the this compound monomers are then polymerized. This method allows for the growth of high-density brushes. The "grafting-to" method involves synthesizing the polymer chains first and then attaching them to the surface. While this can result in lower grafting densities, it allows for the pre-characterization of the polymer before attachment nih.gov.

A key application for these polymer brushes is the controlled modification of surface energy and wettability. The hydrophobic nature of the phenyl group in the this compound monomer can be used to create water-repellent surfaces. For instance, copolymers containing at least 10 mol% of an acryloyl-phenylalanine derivative have been shown to decrease water absorption by 30-50% compared to analogous acrylic acid polymers researchgate.net. This property is critical for developing moisture-resistant coatings for electronics, optics, and other sensitive components.

The modification of substrates like silicon oxide or gold with these polymer brushes can be facilitated by using a primer layer, such as polydopamine, which adheres to a wide variety of materials and presents functional groups for polymer attachment nih.gov. The resulting poly(this compound) brush layer can create a well-defined interface with specific chemical functionalities.

Below is a table summarizing the methods and potential impacts of surface modification using this compound derived polymer brushes.

| Property | "Grafting-From" Method | "Grafting-To" Method | Resulting Surface Characteristic | Potential Application |

| Grafting Density | High | Lower to Moderate | Densely packed, stretched polymer chains | High-performance coatings, lubrication |

| Polymer Characterization | Performed post-grafting on the surface | Performed pre-grafting in solution | Well-defined polymer chains of known molecular weight | Precisely engineered functional surfaces |

| Surface Wettability | Creates a hydrophobic surface | Creates a hydrophobic surface | Increased water contact angle, reduced water absorption | Moisture-resistant coatings for advanced materials |

| Adhesion Control | Modifies interfacial properties | Modifies interfacial properties | Enhanced adhesion for specific applications (e.g., in composites) | Advanced adhesives and composite materials |

Polymer Catalysts and Enzyme-Analogue Materials

The inherent chirality and functional groups of this compound make its derived polymers excellent candidates for the development of polymer catalysts and materials that mimic the function of enzymes, particularly in the field of asymmetric synthesis and chiral separations.

Synthetic polymers designed to mimic the behavior of natural enzymes offer greater versatility and robustness for industrial applications, as they can be customized to function under a wider range of conditions unc.edu. The chiral environment created by the phenylalanine units within the polymer chain can provide the stereoselectivity needed for asymmetric catalysis. Chiral polymers are known to exhibit higher enantioselectivities in certain reactions compared to their low-molecular-weight counterparts due to the creation of a specific chiral microenvironment researchgate.net.

One of the most significant applications for these materials is in chiral chromatography as Chiral Stationary Phases (CSPs). Polymers containing phenylalanine have been successfully used to create CSPs for High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures nih.gov. A stationary phase coated or functionalized with poly(this compound) can interact differently with the two enantiomers of a chiral compound, leading to their separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, driven by interactions such as hydrogen bonding, π-π stacking (from the phenyl rings), and steric hindrance.

Research on related poly-acrylamide-based CSPs has demonstrated the effectiveness of this class of materials. For example, a CSP based on poly-(S)-N-(1-phenylethyl)acrylamide, which shares structural similarities, showed excellent chiral recognition abilities mdpi.com. The performance of such CSPs can be quantified by their separation factor (α) and resolution (Rs).

The table below presents hypothetical yet representative data on the performance of a poly(this compound) based Chiral Stationary Phase in the separation of common racemic compounds.

| Racemic Compound | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Enantiomeric Elution Order |

| 1,1'-Bi-2-naphthol | Hexane/Isopropanol (90:10) | 1.45 | 2.8 | (S)-enantiomer first |

| Warfarin | Hexane/Ethanol (80:20) | 1.32 | 2.1 | (R)-enantiomer first |

| Stilbene Oxide | Hexane/Isopropanol (95:5) | 1.60 | 3.5 | (1R,2R)-enantiomer first |

| Propranolol | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1) | 1.28 | 1.9 | (S)-enantiomer first |

Beyond separation science, these chiral polymers can act as recoverable catalysts in asymmetric synthesis. For instance, polymers incorporating chiral structures have been used as catalysts in asymmetric Michael addition reactions, achieving high yields and excellent enantioselectivities (up to 99% ee) researchgate.net. The polymer-based catalyst can be easily separated from the reaction mixture by precipitation or filtration, allowing for its reuse, which is a significant advantage for sustainable chemical manufacturing nih.gov. The development of these enzyme-analogue materials represents a step toward greener and more efficient industrial chemical processes unc.edu.

Future Directions and Emerging Research Themes in N Acryloyl 2 Phenylalanine Chemistry

Innovations in Synthesis and Polymerization Control

The precise control over the polymerization process is fundamental to tailoring the final properties of poly(N-Acryloyl-2-phenylalanine)-based materials. While conventional free-radical polymerization has been used, the future of this field lies in the adoption of advanced controlled/"living" radical polymerization (CRP) techniques. semanticscholar.orgresearchgate.netrsc.org

A significant innovation is the application of Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization. semanticscholar.orgrsc.org This method has proven to be a powerful tool for polymerizing N-acryloyl amino acid monomers, including this compound. semanticscholar.orgrsc.org PET-RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions. rsc.org The robustness of this technique is demonstrated by its compatibility with various solvents, RAFT agents, and photocatalysts. rsc.org

Future research will likely focus on optimizing these controlled polymerization methods to achieve even greater precision and efficiency. The exploration of metal-free photopolymerization processes, potentially combined with techniques like slug flow for continuous manufacturing, represents a promising avenue for producing highly consistent and well-defined polymers. semanticscholar.org

| Polymerization Technique | Key Advantages | Resulting Polymer Characteristics |

| PET-RAFT Polymerization | Operates under mild conditions; Tolerant to various functional groups; Versatile with different catalysts and solvents. semanticscholar.orgrsc.org | Controlled molecular weights; Narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org |

| Free Radical Polymerization | Simpler experimental setup; Can be used for copolymerization. researchgate.net | Broader molecular weight distributions; Less control over architecture. researchgate.net |

Exploration of Novel Polymer Architectures and Composites

The ability to control the polymerization of this compound opens the door to creating a wide array of sophisticated polymer architectures and composites with tailored properties.

Block Copolymers: CRP techniques like RAFT are instrumental in synthesizing well-defined di-block and multi-block copolymers. semanticscholar.orgrsc.org For instance, amphiphilic block copolymers have been created using a poly(N-acryloyl-L-phenylalanine methyl ester) as a macro-chain transfer agent, which can self-assemble into complex nanostructures in selective solvents. researchgate.net

Nanostructures: The monomer is a key building block for advanced nanostructured materials. Researchers have successfully synthesized poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules (NAPA-HPNs) with average sizes of 100–150 nm using mini-emulsion polymerization. rsc.orgresearchgate.net Additionally, polymeric nanoparticles (Phe NPs) with sizes in the 20-30 nm range have been developed from its methyl ester precursor. nih.govrsc.org These nanostructures are central to applications in drug delivery and nanomedicine. rsc.orgnih.govrsc.org

Copolymers and Composites: Copolymerization of this compound with other functional monomers, such as N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea), allows for the fine-tuning of properties like optical rotation and responsiveness to stimuli. researchgate.net Furthermore, the concept of grafting these polymer chains onto other materials, as suggested by the development of poly(N-acryloyl-L-serine)-brush grafted kaolin, points toward the future creation of advanced composites. semanticscholar.org

Advanced Characterization Methodologies for Complex Systems

As the complexity of polymer architectures involving this compound increases, so does the need for advanced characterization techniques to fully understand their structure-property relationships.

A multi-faceted approach is typically employed. The fundamental structure of the monomers and polymers is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) (including 1D and 2D techniques like COSY and HSQC), Fourier Transform Infrared Spectroscopy (FTIR), and UV-vis spectroscopy. researchgate.netevitachem.com Molecular weight and its distribution are accurately determined using Gel Permeation Chromatography (GPC). researchgate.net

For more specialized properties, advanced methods are crucial:

Chiroptical Properties: Circular Dichroism (CD) spectroscopy is essential for investigating the chiral nature and secondary structures of these amino acid-based polymers. researchgate.net

Thermal Behavior: Differential Scanning Calorimetry (DSC) provides insight into the thermal transitions and stability of the materials. researchgate.net

Self-Assembly: Dynamic Light Scattering (DLS) is used to study the formation and size of self-assembled structures like micelles and nanoparticles in solution. researchgate.net

Future work will necessitate the increased use of these sophisticated techniques to correlate the molecular design of this compound polymers with their macroscopic functions.

| Characterization Technique | Information Obtained |

| NMR, FTIR, UV-vis | Chemical structure, functional groups, and composition confirmation. researchgate.netevitachem.com |

| GPC, HPLC | Molecular weight, molecular weight distribution, and purity. researchgate.netevitachem.com |

| Circular Dichroism (CD) | Chiral properties and secondary structure. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition temperature). researchgate.net |

Development of High-Performance Functional Materials

The unique properties of this compound polymers are paving the way for high-performance materials across various fields, with a strong emphasis on biomedical applications. evitachem.com

Drug Delivery Systems: Polymeric hollow nanocapsules (NAPA-HPNs) have been developed for the sustained delivery of immunomodulatory drugs. rsc.orgresearchgate.net These nanocarriers can encapsulate therapeutic agents and exhibit adjuvant properties, enhancing the innate immune system's response, which is beneficial for managing infectious diseases or tumors. rsc.org

Anti-Inflammatory Agents: Nanoparticles (Phe NPs) synthesized from the monomer have demonstrated significant anti-inflammatory potential. nih.govrsc.org Studies have shown they can be readily taken up by immune cells and can reduce inflammation, with performance comparable to known anti-inflammatory drugs like ibuprofen (B1674241) in in silico models. nih.govrsc.org

Advanced Adhesives: The incorporation of this compound into copolymers can enhance hydrophobicity. This property is being exploited to develop pressure-sensitive adhesives that maintain their strength underwater by displacing interfacial water layers. evitachem.com

Sensors and Chiral Recognition: The inherent chirality and functionality of these polymers make them promising candidates for sensor materials and applications involving chiral recognition. semanticscholar.orgrsc.org For example, copolymers have been chemically modified with fluorescent dyes to act as pH sensors. researchgate.net

Integration of Computational and Experimental Approaches

A powerful emerging theme in the study of this compound is the close integration of computational modeling with experimental validation. This synergy accelerates the design and discovery of new functional materials.

In silico molecular docking studies have been effectively used to predict and rationalize the biological activity of poly(N-acryloyl-L-phenylalanine) nanoparticles. nih.govrsc.org These computational models revealed that the nanoparticles could potentially interact with key immune cytokines such as IL-6, NF-κβ, TNF-α, and COX2. nih.govrsc.org These predictions provided a strong theoretical foundation that was subsequently confirmed through in vitro and in vivo experimental studies, which established the material's anti-inflammatory response. nih.govrsc.org

Future research is expected to delve deeper into more advanced computational methods. The use of molecular dynamics (MD) simulations and Markov state models could provide profound insights into the dynamic interactions between these polymers and biological systems, such as the conformational changes in an enzyme's active site upon binding. Combining these predictive computational tools with integrated systems-level approaches like proteomics and metabolomics will enable a more holistic understanding of the material's biological impact, validating specificity and uncovering complex downstream effects. This integrated strategy is crucial for the rational design of the next generation of high-performance materials based on this compound.

Q & A

Q. What are the optimal synthetic routes for N-Acryloyl-2-phenylalanine, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution, typically reacting 2-phenylalanine with acryloyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents enhance reactivity.

- Temperature : Controlled room temperature (20–25°C) minimizes side reactions.

- Purification : Column chromatography or recrystallization ensures purity (>99%) . Yields improve with stoichiometric excess of acryloyl chloride (1.2–1.5 eq) and slow reagent addition to prevent polymerization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Determines molecular conformation and hydrogen bonding. The compound crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 6.005 Å, b = 7.582 Å, c = 12.512 Å, and β = 98.58° .

- FT-IR and NMR : Confirm acryloyl group incorporation (C=O stretch at ~1650 cm⁻¹ in IR; vinyl protons at δ 5.8–6.4 ppm in ¹H NMR).

- Hydrogen bonding analysis : Intermolecular N–H⋯O and O–H⋯O interactions stabilize the 3D crystal lattice .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystal structure parameters for this compound?

Discrepancies in lattice parameters (e.g., β-angle variations) may arise from differences in crystallization solvents or temperature. To resolve:

Q. What strategies optimize hydrogen-bonded polymer networks using this compound in biomaterials?

The compound’s acryloyl group enables photo-crosslinking, while its carboxylate and amide moieties facilitate supramolecular interactions. For hydrogel design:

Q. How do competing reaction pathways during synthesis affect product purity, and how can they be mitigated?

Side reactions include acryloyl chloride hydrolysis or undesired acylation at non-target sites. Mitigation strategies:

- Use anhydrous solvents and inert atmospheres to suppress hydrolysis.

- Employ protecting groups (e.g., tert-butoxycarbonyl) for selective acylation.

- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Methodological Considerations

Q. What purification techniques ensure high-purity this compound for sensitive applications?

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystals with >99.5% purity.

- HPLC analysis : Use a C18 column (UV detection at 254 nm) to confirm absence of impurities .

Q. How should researchers handle and store this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.